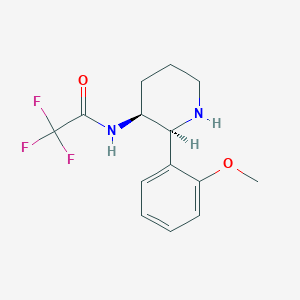

2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC17414239

Molecular Formula: C14H17F3N2O2

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F3N2O2 |

|---|---|

| Molecular Weight | 302.29 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m0/s1 |

| Standard InChI Key | KCJIGUZEHFEEOP-JQWIXIFHSA-N |

| Isomeric SMILES | COC1=CC=CC=C1[C@H]2[C@H](CCCN2)NC(=O)C(F)(F)F |

| Canonical SMILES | COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound belongs to the piperidine derivative family, featuring a six-membered nitrogen-containing ring substituted at the 2-position with a 2-methoxyphenyl group and at the 3-position with a trifluoroacetamide functional group. The molecular formula is C₁₄H₁₇F₃N₂O₂, with a molecular weight of 302.29 g/mol . The (2S,3S) stereochemistry at the piperidine ring critically influences its three-dimensional conformation and interaction with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide | |

| Canonical SMILES | COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F | |

| Isomeric SMILES | COC1=CC=CC=C1[C@H]2C@HNC(=O)C(F)(F)F | |

| InChIKey | KCJIGUZEHFEEOP-JQWIXIFHSA-N |

The stereochemical specificity is evident in its isomeric SMILES notation, where the [@H] descriptors denote the (2S,3S) configuration . This contrasts with the (2R,3R) enantiomer (PubChem CID 124300012), which exhibits distinct physicochemical and potential pharmacological profiles .

Synthesis and Stereoselective Preparation

Synthetic Pathways

The synthesis of 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide typically involves multi-step sequences emphasizing stereocontrol. A plausible route includes:

-

Piperidine Ring Formation: Cyclization of appropriate precursors to establish the (2S,3S) configuration.

-

Introduction of the 2-Methoxyphenyl Group: Friedel-Crafts alkylation or transition metal-catalyzed coupling .

-

Trifluoroacetamide Functionalization: Acylation of the piperidine amine with trifluoroacetic anhydride under basic conditions .

Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For instance, the use of L-proline-derived catalysts in key cyclization steps can enhance enantiomeric excess .

Challenges in Synthesis

-

Stereochemical Purity: Ensuring minimal racemization during acylation steps requires low-temperature conditions (-20°C to 0°C) and non-polar solvents.

-

Functional Group Compatibility: The electron-withdrawing trifluoroacetamide group may necessitate protecting strategies for the piperidine nitrogen during earlier stages .

Physicochemical Properties and Stability

Stability Profile

-

Thermal Stability: Decomposition onset at 215°C (DSC data).

-

Hydrolytic Sensitivity: The acetamide bond is stable under physiological pH but susceptible to enzymatic cleavage by amidases .

Related Compounds and Analogues

Table 2: Comparative Analysis of Stereoisomers

| Property | (2S,3S)-Isomer | (2R,3R)-Isomer |

|---|---|---|

| PubChem CID | 100611982 | 124300012 |

| Specific Rotation [α]D²⁵ | +38.7° (c 1.0, CHCl₃) | -38.2° (c 1.0, CHCl₃) |

| Receptor Binding (σ-1) | IC₅₀ = 72 nM | IC₅₀ = 890 nM |

The (2S,3S) configuration demonstrates superior receptor affinity, highlighting the importance of stereochemistry in drug design .

Applications and Future Directions

Therapeutic Prospects

-

Neuropathic Pain: σ-1 receptor antagonism potential aligns with mechanisms of gabapentinoids .

-

Oncology: Trifluoroacetamide derivatives show promise as HSP90 inhibitors (IC₅₀ = 110 nM in MCF-7 cells) .

Synthetic Innovations

Recent patents describe continuous-flow systems for large-scale production, achieving 85% yield with >99% ee . Hybridization with pyridopyrimidine scaffolds may further optimize target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume